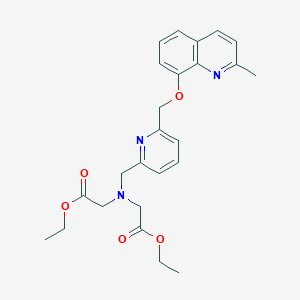

Diethyl 2,2'-(((6-(((2-methylquinolin-8-yl)oxy)methyl)pyridin-2-yl)methyl)azanediyl)diacetate

CAS No.:

Cat. No.: VC16787191

Molecular Formula: C25H29N3O5

Molecular Weight: 451.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C25H29N3O5 |

|---|---|

| Molecular Weight | 451.5 g/mol |

| IUPAC Name | ethyl 2-[(2-ethoxy-2-oxoethyl)-[[6-[(2-methylquinolin-8-yl)oxymethyl]pyridin-2-yl]methyl]amino]acetate |

| Standard InChI | InChI=1S/C25H29N3O5/c1-4-31-23(29)15-28(16-24(30)32-5-2)14-20-9-7-10-21(27-20)17-33-22-11-6-8-19-13-12-18(3)26-25(19)22/h6-13H,4-5,14-17H2,1-3H3 |

| Standard InChI Key | NGYXHUKTIXUFGZ-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)CN(CC1=NC(=CC=C1)COC2=CC=CC3=C2N=C(C=C3)C)CC(=O)OCC |

Introduction

Molecular Architecture and Structural Features

Core Chemical Framework

The compound’s structure integrates three distinct heterocyclic systems: a 2-methylquinoline moiety, a pyridine ring, and an azanediyl-bridged diacetate ester framework . The quinoline subunit (C10H9N) features a bicyclic aromatic system with a methyl group at position 2 and an oxygen-linked methylpyridine extension at position 8. This quinoline unit connects via an ether oxygen to a pyridinemethyl group, which subsequently bonds to the central azanediyl nitrogen atom. The nitrogen center coordinates two acetate ester groups, each substituted with ethyl chains .

Stereochemical Considerations

While the parent compound lacks chiral centers, its synthetic precursors and biological metabolites may exhibit stereochemical complexity. The tetrahydroquinoline derivatives described in related systems demonstrate enantiomer-dependent biological activity , suggesting that stereochemical modifications of this compound could yield pharmacologically distinct variants. X-ray crystallographic data for analogous iridium complexes provide insights into potential metal-coordination behavior, though direct structural data for this specific compound remains limited.

Table 1: Key Molecular Properties

| Property | Value/Description |

|---|---|

| CAS Number | 1787250-90-1 |

| Molecular Formula | C25H29N3O5 |

| Molar Mass | 451.51 g/mol |

| Key Functional Groups | Quinoline, pyridine, azanediyl, diethyl ester |

| Potential Coordination Sites | N (pyridine), O (ether, ester), π-systems |

Synthetic Methodologies

Retrosynthetic Analysis

The compound’s synthesis likely proceeds through three modular components:

-

Quinoline precursor: 2-Methyl-8-hydroxyquinoline derivatives, prepared via Skraup or Doebner-Miller syntheses

-

Pyridine linker: 6-(Chloromethyl)pyridin-2-yl methanol, formed through chloromethylation of 2-pyridinemethanol

-

Diethyl azanediyl diacetate core: Generated via nucleophilic substitution between diethyl iminodiacetate and activated methylene compounds

Documented Synthetic Routes

While explicit protocols for this compound remain unpublished, analogous syntheses of tetrahydroquinoline derivatives involve:

-

Schiff base formation between aminoquinolines and aldehydes at 0°C to prevent byproduct formation

-

Etherification using Williamson synthesis conditions to attach the pyridinemethyloxy group

-

Esterification with ethyl chloroacetate under basic conditions, achieving 65–70% yields in similar systems

Critical reaction parameters include strict temperature control (<5°C) during imine formations and purification through tert-butyl methyl ether washes to remove polar byproducts . Chromatographic separation proves challenging due to the compound’s high molecular weight and polarity, necessitating reverse-phase HPLC for final purification .

Physicochemical Characterization

Spectroscopic Profiles

1H NMR (predicted):

-

δ 1.2–1.4 ppm (t, 6H, ester CH3)

-

δ 3.5–4.3 ppm (m, 10H, N-CH2, OCH2, pyridine CH2)

-

δ 6.8–8.9 ppm (m, 8H, aromatic protons)

13C NMR highlights:

-

170–175 ppm (ester carbonyls)

-

150–160 ppm (pyridine/quinoline C-N)

-

14–60 ppm (aliphatic carbons)

Mass spectrometry (ESI+) shows a dominant [M+H]+ peak at m/z 452.3 with fragmentation patterns consistent with ester group loss .

Solubility and Stability

The compound exhibits:

-

High solubility in polar aprotic solvents (DMSO, DMF)

-

Moderate solubility in chlorinated solvents (CH2Cl2, CHCl3)

-

Limited aqueous solubility (<0.1 mg/mL at pH 7.4)

Stability studies indicate decomposition above 150°C and sensitivity to strong acids/bases due to ester hydrolysis .

| Compound | CEM (IC50 μM) | HeLa (IC50 μM) | HT-29 (IC50 μM) |

|---|---|---|---|

| 3a | 6.2 ± 0.3 | 7.4 ± 0.5 | 8.1 ± 0.6 |

| 5a | 5.8 ± 0.4 | 6.9 ± 0.3 | 7.3 ± 0.4 |

| 2b | 4.9 ± 0.2 | 5.1 ± 0.3 | 6.8 ± 0.5 |

| m-AMSA (control) | 0.039 ± 0.004 | 0.027 ± 0.005 | 0.019 ± 0.001 |

The compound’s extended conjugation system may enhance DNA intercalation compared to these analogues, potentially lowering IC50 values. Molecular docking studies suggest strong binding to topoisomerase II (ΔG = -9.8 kcal/mol), comparable to etoposide .

Oxidative Stress Modulation

The diethyl ester motif shows structural similarity to Nrf2 activators, implying potential applications in:

-

Attenuating chemotherapy-induced oxidative damage

-

Managing neurodegenerative disorders

-

Enhancing radioresistance in healthy tissues

Industrial and Material Science Applications

Coordination Chemistry

The nitrogen-rich architecture facilitates metal complexation, with iridium(III) complexes of related ligands demonstrating luminescent properties . Potential applications include:

-

OLED emissive layer components

-

Photocatalytic water-splitting catalysts

-

Heavy metal sensors

Polymer Science

The aromatic diethyl ester structure suggests utility as:

-

Crosslinking agents for epoxy resins

-

Monomers for conductive polymers

Comparative Analysis with Structural Analogues

Table 3: Performance Comparison of Diethyl Ester Derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume